molecular formula C22H22LiN5O3S B15193122 Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate CAS No. 84732-32-1

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B15193122
CAS No.: 84732-32-1
M. Wt: 443.5 g/mol
InChI Key: XHJGMLSNEAAFDN-UHFFFAOYSA-M
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Description

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are nitrogen-nitrogen double bonds, and a sulphonate group attached to a benzene ring. The lithium ion is associated with the sulphonate group, contributing to the compound’s overall stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of p-(diethylamino)aniline, followed by coupling with p-aminobenzene sulphonate. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulphonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy due to its azo dye properties.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various ions and compounds.

Mechanism of Action

The mechanism of action of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo groups can participate in electron transfer reactions, while the sulphonate group enhances solubility and ionic interactions. These properties enable the compound to act as a dye, binding to specific substrates and altering their optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Lithium p-((p-((p-(methylamino)phenyl)azo)phenyl)azo)benzenesulphonate
  • Lithium p-((p-((p-(ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
  • Lithium p-((p-((p-(dimethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Uniqueness

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is unique due to the presence of diethylamino groups, which impart distinct electronic and steric properties. These characteristics influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as dye synthesis and analytical chemistry.

Properties

CAS No.

84732-32-1

Molecular Formula

C22H22LiN5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

lithium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H23N5O3S.Li/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

XHJGMLSNEAAFDN-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

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